molecular formula C11H12BrFO B7869280 1-(2-Bromo-5-fluorophenyl)pentan-2-one

1-(2-Bromo-5-fluorophenyl)pentan-2-one

Cat. No.: B7869280
M. Wt: 259.11 g/mol
InChI Key: RDWHHSGMLGPOHH-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)pentan-2-one is a halogenated aryl ketone with a molecular formula of C₁₁H₁₂BrFO and a molecular weight of 259.11 g/mol (calculated based on structural analogs) . The compound features a pentan-2-one backbone substituted with a 2-bromo-5-fluorophenyl group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity in nucleophilic substitutions and cross-coupling reactions.

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-2-3-10(14)7-8-6-9(13)4-5-11(8)12/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWHHSGMLGPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)pentan-2-one typically involves the reaction of 2-bromo-5-fluorobenzene with pentan-2-one under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or ethanol, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the phenyl ring enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)pentan-1-one (CAS 1280786-93-7)

  • Structure : Bromine at position 5, fluorine at position 2, ketone at position 1.
  • Molecular Weight : 259.11 g/mol (identical to the target compound).
  • Key Differences : The ketone group’s position (1 vs. 2) alters steric accessibility and reactivity. This isomer may exhibit distinct solubility and crystallinity due to intramolecular interactions .

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

  • Structure : Bromine at position 4, fluorine at position 2.
  • Molecular Weight : 259.11 g/mol.

Halogen-Substituted Analogs

2-Bromo-1-(2-chlorophenyl)ethan-1-one (CAS 5000-66-8)

  • Structure : Ethane backbone with bromine and 2-chlorophenyl groups.
  • Molecular Weight : 233.48 g/mol.
  • Key Differences: Shorter carbon chain and chlorine substitution reduce molecular weight (vs. 259.11 g/mol) and alter electronic effects. The density (1.602 g/cm³) suggests higher polarity compared to pentanone derivatives .

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (CAS 1373350-58-3)

  • Structure : Additional chlorine substituent at position 5.
  • Molecular Weight : 293.57 g/mol.
  • Key Differences : The chlorine atom increases molecular weight and may enhance lipophilicity, impacting bioavailability in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Bromo-5-fluorophenyl)pentan-2-one - C₁₁H₁₂BrFO 259.11 2-Br, 5-F, ketone at C2 High steric hindrance
1-(5-Bromo-2-fluorophenyl)pentan-1-one 1280786-93-7 C₁₁H₁₂BrFO 259.11 5-Br, 2-F, ketone at C1 Altered solubility profile
1-(4-Bromo-2-fluorophenyl)pentan-1-one 1311197-91-7 C₁₁H₁₂BrFO 259.11 4-Br, 2-F, ketone at C1 Enhanced para-substitution
2-Bromo-1-(2-chlorophenyl)ethan-1-one 5000-66-8 C₈H₆BrClO 233.48 2-Cl, ethanone backbone High density (1.602 g/cm³)
1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one 1373350-58-3 C₁₁H₁₁BrClFO 293.57 5-Cl, 2-F, 1-Br Increased lipophilicity

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